

# Lenalidomide-6-F CAS number 2468780-87-0

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An In-Depth Technical Guide to **Lenalidomide-6-F** (CAS Number 2468780-87-0)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Lenalidomide-6-F is a fluorinated derivative of the well-established immunomodulatory agent, Lenalidomide. This modification at the 6-position of the isoindolinone ring has been shown to enhance its therapeutic properties, including increased anti-proliferative activity in specific cancer cell lines. Like its parent compound, Lenalidomide-6-F functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific target proteins. This technical guide provides a comprehensive overview of Lenalidomide-6-F, including its physicochemical properties, mechanism of action, comparative biological activity, and its application in the development of Proteolysis Targeting Chimeras (PROTACs).

#### Introduction

Lenalidomide, a thalidomide analog, has revolutionized the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).



**Lenalidomide-6-F** (CAS: 2468780-87-0) is a derivative of Lenalidomide featuring a fluorine atom at the 6-position of the phthaloyl ring. This structural modification has been explored to refine the therapeutic index of Lenalidomide, potentially enhancing its efficacy and selectivity. This guide will delve into the technical details of **Lenalidomide-6-F**, providing valuable information for researchers and drug developers in the field of oncology and targeted protein degradation.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Lenalidomide-6-F** is presented in the table below, alongside those of its parent compound, Lenalidomide, for comparative analysis.

Property	Lenalidomide-6-F	Lenalidomide
CAS Number	2468780-87-0[1]	191732-72-6
Molecular Formula	C13H11FN2O3[1][2]	C13H13N3O3
Molecular Weight	262.24 g/mol [1][2]	259.26 g/mol
Appearance	Solid	Solid
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]	Room Temperature

### **Mechanism of Action**

**Lenalidomide-6-F** shares its core mechanism of action with Lenalidomide, acting as a "molecular glue" to modulate the function of the CRBN E3 ubiquitin ligase. The process can be summarized in the following steps:

- Binding to Cereblon (CRBN): Lenalidomide-6-F binds to the thalidomide-binding domain of the CRBN protein, which is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
- Neo-substrate Recruitment: This binding event creates a novel interface on the surface of CRBN, which facilitates the recruitment of specific proteins that are not normally targeted by this E3 ligase. These are referred to as "neo-substrates."







- Ubiquitination: The recruited neo-substrates are then poly-ubiquitinated by the E3 ligase complex.
- Proteasomal Degradation: The poly-ubiquitin tag serves as a signal for the 26S proteasome, which recognizes and degrades the tagged neo-substrate.

Key neo-substrates for both Lenalidomide and **Lenalidomide-6-F** include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase  $1\alpha$  (CK1 $\alpha$ ). The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of these compounds.[4][5]

The 6-fluoro modification in **Lenalidomide-6-F** has been shown to induce a more selective degradation of IKZF1, IKZF3, and CK1 $\alpha$ , which are implicated in its anti-hematological cancer activity.[4][5]



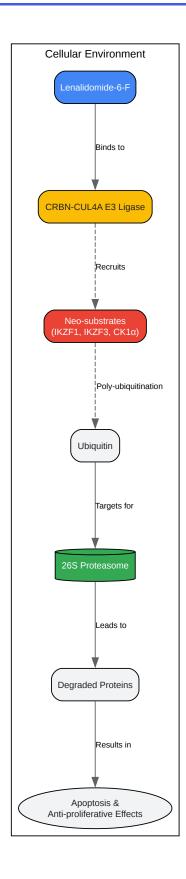


Figure 1: Mechanism of action of Lenalidomide-6-F.



# **Biological Activity and Comparative Data**

The introduction of a fluorine atom at the 6-position of Lenalidomide has been demonstrated to enhance its anti-proliferative effects against certain cancer cell lines.

### **Anti-proliferative Activity**

Studies have shown that **Lenalidomide-6-F** exhibits stronger anti-proliferative effects on multiple myeloma (MM) and 5q myelodysplastic syndrome (MDS) cell lines compared to its parent compound, Lenalidomide.[4][5]

Cell Line	Compound	GI50 (Half-maximal Growth Inhibition)
MM1.S	Lenalidomide	~10 µM
Lenalidomide-6-F	~1 µM	
H929	Lenalidomide	> 10 μM
Lenalidomide-6-F	~5 μM	
MDS-L	Lenalidomide	~1 μM
Lenalidomide-6-F	~0.1 µM	

Note: The GI<sub>50</sub> values are approximate and can vary based on experimental conditions.

### **Cerebion Binding Affinity**

While direct, experimentally determined binding affinity data (e.g., Kd values) for **Lenalidomide-6-F** to CRBN are not widely available in the public domain, the enhanced biological activity suggests a potentially stronger or more stable interaction with the CRBN-neosubstrate complex. For reference, the reported dissociation constant (Kd) for Lenalidomide binding to the full-length CRBN-DDB1 complex is approximately 0.64 µM.



Compound	Target	Binding Affinity (Kd)
Lenalidomide	CRBN-DDB1 complex	~0.64 µM
Lenalidomide-6-F	CRBN-DDB1 complex	Data not available

## **Application in PROTACs**

**Lenalidomide-6-F** serves as a valuable ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase (such as CRBN), and the other binds to a target protein of interest (POI). By bringing the E3 ligase and the POI into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.

The use of **Lenalidomide-6-F** as the CRBN-recruiting ligand in a PROTAC can offer advantages in terms of selectivity and degradation efficiency.[4][5]



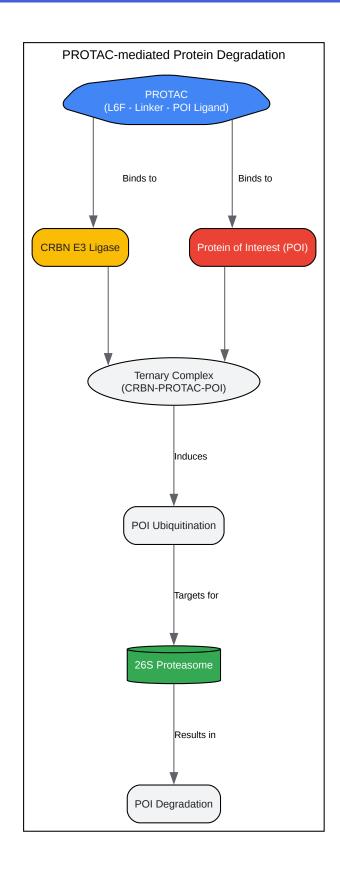


Figure 2: General workflow of a PROTAC utilizing a Lenalidomide-6-F ligand.



## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **Lenalidomide-6-F** are not extensively published. However, based on the synthesis of Lenalidomide and its analogs, the following general procedures can be inferred.

### **General Synthesis of Lenalidomide Analogs**

The synthesis of Lenalidomide analogs typically involves a multi-step process. A plausible, though not explicitly detailed for the 6-fluoro variant, synthetic route would likely start from a fluorinated precursor. The general steps for synthesizing the core Lenalidomide structure are as follows:

- Preparation of the Isoindolinone Ring: This often involves the cyclization of a substituted benzoic acid derivative. For Lenalidomide-6-F, a 2-methyl-3-nitro-5-fluorobenzoic acid derivative could be a potential starting material.
- Bromination: The methyl group on the isoindolinone precursor is typically brominated using a reagent like N-bromosuccinimide (NBS).
- Coupling with 3-aminopiperidine-2,6-dione: The brominated intermediate is then coupled with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-precursor of the final compound.
- Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group, yielding the Lenalidomide analog. This is commonly achieved through catalytic hydrogenation.

Disclaimer: This is a generalized synthetic scheme. The specific reagents, reaction conditions, and purification methods for **Lenalidomide-6-F** would require experimental optimization.



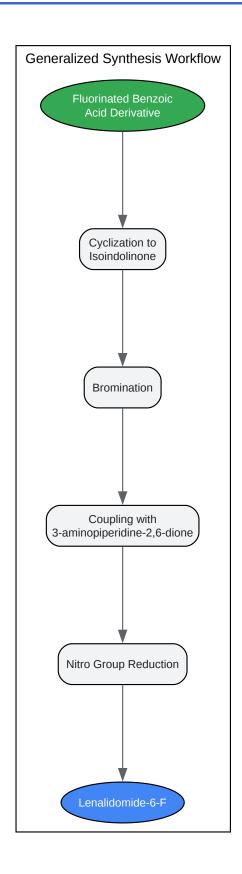


Figure 3: A generalized workflow for the synthesis of Lenalidomide analogs.



### **Analytical Methods**

While a specific validated method for **Lenalidomide-6-F** is not readily available, established HPLC and LC-MS/MS methods for Lenalidomide can be adapted and validated for its fluorinated analog.

#### 6.2.1. HPLC Method for Lenalidomide

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 210 nm.
- Quantification: Based on the peak area of the analyte compared to a standard curve.

#### 6.2.2. LC-MS/MS Method for Lenalidomide

- Sample Preparation: Protein precipitation from plasma samples using an organic solvent like acetonitrile, followed by evaporation and reconstitution.
- Chromatography: UPLC or HPLC with a C18 column.
- Mobile Phase: A gradient of aqueous formic acid and an organic solvent like acetonitrile or methanol.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Note: These methods would require validation for **Lenalidomide-6-F** according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

# **Signaling Pathways**







The biological effects of **Lenalidomide-6-F** are mediated through the degradation of its neosubstrates, which in turn modulates various downstream signaling pathways.

- Degradation of IKZF1 and IKZF3: This is a key event in the anti-myeloma activity of Lenalidomide and its analogs. IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells. Their degradation leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.
- Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2), which enhances the activity of T cells and Natural Killer (NK) cells, contributing to the anti-tumor immune response.
- Anti-angiogenic Effects: Lenalidomide has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.



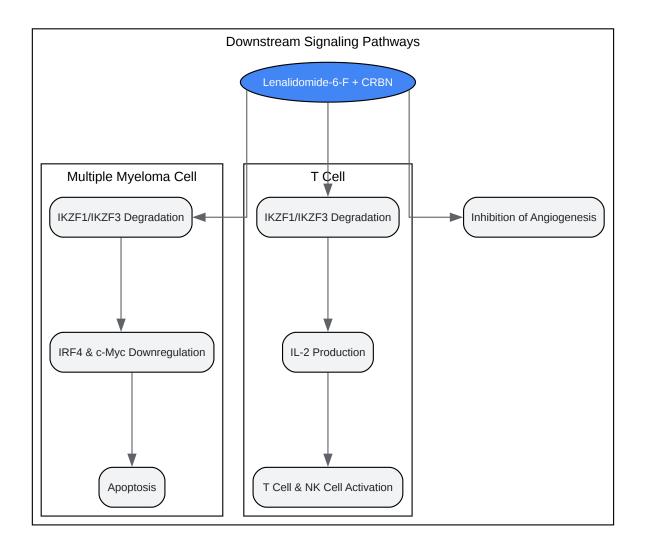


Figure 4: Key signaling pathways modulated by **Lenalidomide-6-F**.

### Conclusion

**Lenalidomide-6-F** represents a promising advancement in the development of immunomodulatory drugs. Its enhanced anti-proliferative activity and selective degradation of key oncoproteins make it a molecule of significant interest for researchers and drug developers. As a potent CRBN ligand, it also holds great potential for the design of novel



PROTACs for targeted protein degradation. Further research is warranted to fully elucidate its binding kinetics, detailed synthetic pathways, and to develop validated analytical methods for its quantification in biological matrices. This will be crucial for its continued investigation and potential clinical translation.

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